molecular formula C18H20ClFN2O3 B2606840 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate CAS No. 926098-72-8

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B2606840
CAS No.: 926098-72-8
M. Wt: 366.82
InChI Key: ARGQICKTFVIYFB-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group, a methylamino group, and a 2-chloro-6-fluorophenyl acetate moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-6-fluorophenyl acetic acid with an appropriate esterification agent to form the corresponding ester. This ester is then reacted with a cyanocyclohexylmethylamine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate include:

  • 2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl (2-chloro-6-fluorophenyl)acetate
  • 2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl (2-chloro-6-fluorophenyl)acetate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar molecules in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3/c1-22(18(12-21)8-3-2-4-9-18)16(23)11-25-17(24)10-13-14(19)6-5-7-15(13)20/h5-7H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQICKTFVIYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)CC1=C(C=CC=C1Cl)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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